m-Tolyl isocyanate
Overview
Description
M-Tolyl isocyanate is a clear colorless to pale yellow liquid . It has been used as a reagent during the synthesis of C5-cyclohexyl analog of the cholecystokinin type-B receptor antagonist L-365,260 .
Synthesis Analysis
M-Tolyl isocyanate undergoes a polymerization reaction to form the corresponding polymers by using lanthanum isopropoxide as an initiator . It was used as a reagent during the synthesis of C5-cyclohexyl analog of the cholecystokinin type-B receptor antagonist L-365,260 .Molecular Structure Analysis
The molecular formula of m-Tolyl isocyanate is CHNO . Its average mass is 133.147 Da and its monoisotopic mass is 133.052765 Da .Chemical Reactions Analysis
M-Tolyl isocyanate undergoes a polymerization reaction to form the corresponding polymers by using lanthanum isopropoxide as an initiator .Physical And Chemical Properties Analysis
M-Tolyl isocyanate has a density of 1.0±0.1 g/cm^3 . Its boiling point is 197.2±9.0 °C at 760 mmHg . The vapour pressure is 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.3±3.0 kJ/mol . The flash point is 66.8±21.3 °C . The index of refraction is 1.519 . The molar refractivity is 40.6±0.5 cm^3 .Scientific Research Applications
Kinetics of Isocyanate Reactions
- m-Tolyl isocyanate is studied for its reaction kinetics with polyhexamethylene-pentamethylene carbonate diol, useful in urethane systems. An autocatalyzed third-order kinetic model has been proposed for this reaction, providing insights into its reaction path and activation energy values (Eceiza et al., 1999).
Sensitization and Pulmonary Hypersensitivity
- Research on m-Tolyl isocyanate has shown its potential in causing immunologic sensitization and pulmonary hypersensitivity, relevant for understanding occupational health hazards. Studies have indicated specific antibody responses and respiratory hypersensitivity associated with m-Tolyl isocyanate (Karol et al., 1980).
Monitoring Exposure and Health Impact
- The uptake and distribution of radioactively labeled m-Tolyl isocyanate have been studied to understand its toxic responses ranging from pulmonary irritation to immunological sensitization (Kennedy et al., 1989). Additionally, detection of tolyl-specific IgE antibodies in workers with hypersensitivity to m-Tolyl isocyanate has been explored, contributing to occupational health monitoring (Karol et al., 1978).
Catalytic Activity in Chemical Reactions
- The catalysis of the isocyanate-hydroxyl reaction involving m-Tolyl isocyanate has been studied, revealing the effectiveness of various metallic compounds as catalysts. This research contributes to understanding the steric hindrance and mechanism in reactions involving m-Tolyl isocyanate (Britain & Gemeinhardt, 1960).
Analysis and Characterization Techniques
- Advanced techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) have been applied to analyze m-Tolyl isocyanate. This aids in the understanding of its reactivity and helps in occupational hygiene monitoring (Warburton et al., 2005). The kinetics of m-Tolyl isocyanate's reaction with water has also been investigated, providing insight into its behavior in different chemical environments (Chen et al., 2017).
Electronic Excitation and Spectroscopy
- The electronic excitation spectra of m-Tolyl isocyanate have been studied, providing important information about its molecular structure and properties. This research is crucial for understanding its behavior in various chemical processes (Chiba et al., 2022).
Applications in Polymer Chemistry
- m-Tolyl isocyanate has been used in the preparation of blocked isocyanate compounds and their grafting onto polymers. This research offers insights into enhancing the storage stability and functionalization of polymers, contributing to material science (Yin et al., 2009).
Environmental and Occupational Health Studies
- Studies have also focused on understanding the environmental and occupational health impacts of m-Tolyl isocyanate, such as its mutagenic action and potential health hazards (Andersen et al., 1980).
Safety And Hazards
properties
IUPAC Name |
1-isocyanato-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-3-2-4-8(5-7)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPGZWWUPFWALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060732 | |
Record name | m-Tolyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolyl isocyanate | |
CAS RN |
621-29-4 | |
Record name | 3-Methylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-isocyanato-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-isocyanato-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Tolyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-tolyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-TOLYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR6QV3EC23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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